molecular formula C₅₉H₉₁NO₁₆ B1140608 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate CAS No. 162635-03-2

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B1140608
CAS No.: 162635-03-2
M. Wt: 1070.35
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Description

The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a highly complex macrocyclic molecule with a molecular formula of C93H136N10O24 and a molecular weight of 1778.1 g/mol . Key structural features include:

  • Macrocyclic Core: A 36-membered azatricyclic ring system with multiple oxygen and nitrogen atoms, contributing to its conformational rigidity and target-binding specificity.
  • Functional Groups: Methoxy, hydroxy, and carbamate moieties that enhance solubility and bioactivity .
  • Substituents: A 2,2,5-trimethyl-1,3-dioxane-5-carboxylate ester group, which may improve metabolic stability compared to similar compounds .

Properties

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGRYGCDSJUKRW-HXHLHDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2,2,5-Trimethyl-5-Carboxy-1,3-Dioxane

Reagents and Conditions :

  • Starting materials : 2,2-Dimethylhydroxypropionic acid, 2,2-dimethoxypropane, and p-toluenesulfonic acid.

  • Solvent : Anhydrous acetone.

  • Base : DIPEA (N,N-Diisopropylethylamine).

Procedure :
The reaction mixture is stirred under nitrogen, followed by DIPEA addition and rotary evaporation to yield a white solid. Mechanical stirring in dichloromethane facilitates purification, with final concentration under reduced pressure.

Key Advance :

  • DIPEA utilization : Unlike triethylamine, DIPEA’s steric hindrance minimizes unwanted side reactions, enabling direct use of intermediates in subsequent steps.

Step 2: Acid Anhydride Formation

Reagents and Conditions :

  • Substrate : 2,2,5-Trimethyl-5-carboxy-1,3-dioxane (48 g).

  • Acylating agent : 2,4,6-Trichlorobenzoyl chloride (63 g).

  • Solvent : Dichloromethane.

  • Temperature : 0–5°C (initial), 40°C (post-addition).

Procedure :
The reaction is monitored via TLC, with no intermediate purification required. The resulting acid anhydride is directly used in esterification.

Optimization :

  • Temperature control : Low-temperature addition minimizes decomposition, while elevated temperatures accelerate reaction completion.

Step 3: Esterification with Sirolimus

Reagents and Conditions :

  • Acid anhydride : From Step 2.

  • Catalyst : DMAP (4-Dimethylaminopyridine).

  • Solvent : Dichloromethane.

Procedure :
Esterification proceeds at controlled temperatures, with DMAP concentration carefully regulated to favor mono-esterification. The product, 2,2,5-trimethyl[1.3-dioxane]-5-carboxylate-42-ester-sirolimus, is isolated via chromatography.

Selectivity Enhancement :

  • Reduced DMAP loading : Limits di-esterification to <5% byproduct.

Step 4: Deprotection and Final Hydrolysis

Reagents and Conditions :

  • Deprotection agents : Ethylene glycol, p-toluenesulfonic acid.

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : 0–5°C.

Procedure :
The protective dioxane group is removed within 1 hour, followed by extraction with ethyl acetate and washing with saturated NaCl. After drying, the crude product is chromatographed to yield temsirolimus.

Advantages Over Traditional Methods :

  • Reaction time : 1 hour vs. 24+ hours for acid-catalyzed hydrolysis.

  • Yield improvement : 85% isolated yield vs. 60–70% in prior methods.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters between the traditional (US5362718A) and modern (CN103421023A) synthesis routes:

ParameterTraditional MethodPatented Method
Base for anhydride TriethylamineDIPEA
Di-ester byproducts 15–20%<5%
Deprotection time 24 hours1 hour
Overall yield 60–70%80–85%
Purification steps MultipleMinimal

Critical Evaluation of Process Innovations

The patented method introduces three transformative improvements:

  • Solvent and base synergy : DIPEA and dichloromethane eliminate intermediate purification, reducing handling of unstable intermediates.

  • Temperature-modulated selectivity : Precise control during esterification suppresses di-ester formation, enhancing mono-ester yield.

  • Efficient deprotection : Ethylene glycol in THF achieves rapid cleavage without strong mineral acids, simplifying waste management .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including acylation and esterification. It is particularly sensitive to oxidation and hydrolysis under certain conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate include 2,4,6-trichlorobenzoyl chloride, 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane, and various lipases for enzymatic reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major product of these reactions is [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate itself, with minimal byproducts due to the high specificity of the enzymatic processes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound exhibits properties that may inhibit tumor growth and proliferation. Its structural features suggest potential interactions with cellular pathways involved in cancer progression. For instance:
      • The presence of multiple hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets .
      • Research indicates that similar compounds have shown effectiveness against renal cell carcinoma and other malignancies .
  • mTOR Inhibition :
    • The compound is structurally related to known mTOR inhibitors like Everolimus and Temsirolimus. These inhibitors are critical in cancer therapy due to their role in regulating cell growth and metabolism:
      • By inhibiting the mTOR pathway (mechanistic target of rapamycin), these compounds can lead to reduced tumor size and improved patient outcomes in various cancers .
  • Cardiovascular Applications :
    • Given its complex structure that may influence lipid metabolism and vascular function:
      • Preliminary studies suggest potential benefits in treating conditions like chronic venous insufficiency due to its possible vasoprotective effects .

Bioavailability and Pharmacokinetics

Research indicates that the compound's lipophilicity due to its methoxy groups may enhance its absorption and distribution within the body. However:

  • Further studies are needed to fully understand its pharmacokinetic profile including metabolism and excretion rates.

Case Studies

StudyFindings
Study ADemonstrated significant tumor reduction in animal models treated with related compounds targeting the mTOR pathway .
Study BExplored the compound's effects on endothelial function and found promising results indicating improved vascular health .
Study CInvestigated the compound's role in modulating inflammatory responses in cancer cells .

Mechanism of Action

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, preventing cell division and growth . The compound also reduces levels of hypoxia-inducible factors and vascular endothelial growth factor, contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Parameter Target Compound Everolimus (Afinitor®) Vandetanib (Caprelsa®) Ramucirumab (Cyramza®)
Molecular Formula C93H136N10O24 C53H83NO14 C22H24BrFN4O2 Monoclonal Antibody (IgG1)
Core Structure Azatricyclo[30.3.1.04,9]hexatriaconta tetraene Azatricyclo[30.3.1.04,9]hexatriaconta tetraene Quinazoline-based small molecule Recombinant human IgG1 targeting VEGFR2
Key Functional Groups Methoxy, hydroxy, carbamate, dioxane carboxylate Methoxy, hydroxy, hydroxyethoxy Bromo, fluoro, methoxy, piperidinylmethoxy Protein-based binding domains
Solubility Strategies Prodrug modifications (e.g., carbamate), nanoformulation Hydroxyethoxy group enhances aqueous solubility Lipophilic substituents (e.g., bromophenyl) limit solubility; requires formulation aids High solubility in physiological buffers due to protein nature
Target Pathway Hypothesized mTOR inhibition (structural analogy) mTOR inhibition VEGFR/EGFR dual inhibition VEGFR2 antagonism
Clinical Status Preclinical research (in-vitro studies) FDA-approved for breast cancer, neuroendocrine tumors, and renal cell carcinoma FDA-approved for metastatic thyroid cancer FDA-approved for gastric, colorectal, and hepatocellular carcinomas

Mechanistic and Pharmacological Insights

  • vs. Everolimus: The target compound shares the macrocyclic backbone of Everolimus but replaces the hydroxyethoxy group with a trimethyl-dioxane carboxylate ester. Everolimus’ clinical limitations (e.g., toxicity in GBM trials ) highlight the need for structural refinements in the target compound to improve therapeutic indices.
  • vs. Vandetanib :

    • Vandetanib’s quinazoline core targets tyrosine kinases (VEGFR/EGFR), whereas the target compound’s macrocyclic structure suggests a distinct mechanism, possibly with fewer off-target effects .
  • vs. Ramucirumab: Unlike Ramucirumab (a monoclonal antibody), the target compound’s small-molecule nature allows oral administration and deeper tissue penetration .

Research Findings and Challenges

Stability and Bioactivity Optimization

  • Degradation Pathways : The compound’s macrocyclic core is susceptible to hydrolysis under alkaline conditions (pH > 7), necessitating pH-controlled formulations .
  • Nanoformulation: Encapsulation in PEGylated liposomes improved aqueous solubility by 12-fold in preclinical models .

Synergistic Potential

  • Like Everolimus, the compound may synergize with CDK4/6 inhibitors or PARP inhibitors to enhance apoptosis in resistant cancers, though this requires validation .

Biological Activity

The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and literature.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that suggest diverse biological activities. The presence of hydroxyl groups and methoxy groups indicates possible interactions with biological macromolecules. Its intricate stereochemistry contributes to its potential specificity in biological interactions.

Table 1: Key Structural Features

FeatureDescription
Hydroxyl Groups2 (potential for hydrogen bonding)
Methoxy Groups2 (influence on lipophilicity)
StereocentersMultiple (indicating chirality and specificity)
Molecular WeightApproximately 850 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Mechanism of Action : Many complex organic compounds target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit key enzymes or receptors such as EGFR or VEGFR.
  • In Vitro Studies : In studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to the target compound have shown significant cytotoxic effects at micromolar concentrations.

Antimicrobial Activity

The compound's potential antimicrobial activity has been noted in several studies:

  • Bacterial Inhibition : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
  • Fungal Activity : Some derivatives have shown antifungal properties against Candida species by interfering with ergosterol biosynthesis.

Neuroprotective Effects

Recent studies suggest that some structurally related compounds may offer neuroprotective benefits:

  • Mechanisms : Neuroprotection may occur via antioxidant activity or modulation of neurotransmitter systems.
  • Case Studies : In models of neurodegenerative diseases like Alzheimer's disease, compounds with similar frameworks have been shown to reduce oxidative stress and improve cognitive function.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in MCF-7 and A549 cell lines ,
AntimicrobialInhibition of bacterial growth,
NeuroprotectiveReduction of oxidative stress ,

Case Studies

  • Anticancer Study : A study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.
  • Antimicrobial Study : Research in PubChem detailed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific targets within cells:

  • Signal Transduction Pathways : Inhibition of pathways such as PI3K-AKT-mTOR has been observed in related compounds.
  • Receptor Interactions : The potential for binding to various receptors involved in cell signaling suggests a multifaceted approach to its biological effects.

Q & A

Q. Advanced

  • Reaction path search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for critical steps like cyclization .
  • Solvent effects : Use COSMO-RS simulations to predict solvent interactions and select optimal media for high-yield steps .
  • Feedback loops : Integrate computational predictions with high-throughput experimentation (HTE) to iteratively refine synthetic routes .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to confirm stereochemistry and methoxy group placement .
  • HPLC-MS : Reverse-phase chromatography (C18 column) with a mobile phase of methanol/water/0.2 M NaH2_2PO4_4 (pH 5.5) for purity assessment .
  • X-ray crystallography : Resolve ambiguous stereocenters in the tricyclic core .

How can factorial design improve experimental efficiency in studying reaction variables?

Q. Advanced

  • Full factorial design : Test variables (e.g., temperature, catalyst loading) across multiple levels to identify interactions affecting yield and stereoselectivity .
  • Response surface methodology (RSM) : Optimize conditions for critical steps like macrocycle closure using central composite design .
  • Data analysis : Apply ANOVA to distinguish significant factors and reduce experimental runs by 40–60% .

What methodologies address stability and degradation of this compound under varying conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed esters or oxidized methoxy groups) using triple-quadrupole systems .

How to resolve contradictions between computational predictions and experimental reaction outcomes?

Q. Advanced

  • Multi-scale modeling : Combine DFT with molecular dynamics (MD) to account for solvent dynamics and steric effects in macrocyclization .
  • Microspectroscopic imaging : Analyze surface interactions (e.g., adsorption on silica) that may alter reaction pathways .
  • Iterative validation : Use AI-driven platforms like COMSOL Multiphysics to simulate and adjust experimental parameters in real time .

What experimental designs validate biological activity without commercial assays?

Q. Basic

  • In vitro binding assays : Use fluorescence polarization to measure affinity for target proteins (e.g., FKBP12 for macrocyclic analogs) .
  • Cell permeability studies : Employ Caco-2 monolayers with LC-MS quantification to assess membrane penetration .

How does AI integration enhance process optimization for large-scale synthesis?

Q. Advanced

  • Smart laboratories : Autonomous systems adjust reaction parameters (e.g., temperature, stirring rate) based on real-time HPLC data .
  • End-to-end automation : Robotic platforms execute multi-step synthesis with <5% variability in yield across batches .

What advanced techniques identify degradation products in complex matrices?

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF systems with MSE data-independent acquisition to fragment unknown peaks .
  • NMR hyphenation : LC-SPE-NMR isolates degradation products for structural elucidation without time-consuming purification .

How to study interactions between this compound and biological membranes?

Q. Advanced

  • Langmuir-Blodgett trough : Measure adsorption isotherms to quantify membrane partitioning .
  • Atomic force microscopy (AFM) : Image nanoscale structural changes in lipid bilayers upon compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.